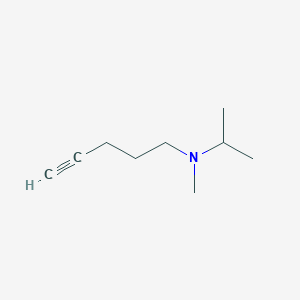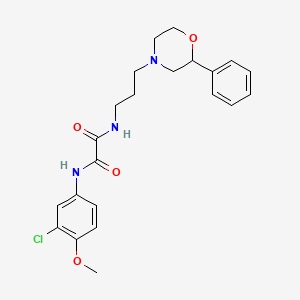
(Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide, cyano, and phenyl groups. For instance, the electron-withdrawing nature of the cyano and amide groups could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amide and cyano groups) could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The compound SBI-0090799, closely related to "(Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide," has been identified as a potent inhibitor of Zika virus replication. The mechanism involves the inhibition of the formation of the virus's replication compartments in the endoplasmic reticulum, showcasing the potential of such compounds in antiviral therapies (Riva et al., 2021).
Organic Synthesis and Material Science
The compound's structural motif, particularly the enamide moiety, is significant in organic synthesis. Enamides are crucial intermediates in the synthesis of various bioactive molecules and materials. A general atom economic method has been developed for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity, showcasing the versatility of such compounds in organic synthesis (Trost et al., 2017).
Hydrogenation Reactions
The hydrogenation of enamides to produce Z-enamides involves the reaction of primary amides with conjugated olefins, highlighting the compound's role in stereoselective synthesis. Such processes are crucial for the development of compounds with specific stereochemistry, which is essential for their biological activity and material properties (Lee et al., 2006).
Photolysis and Environmental Studies
Studies on related cyano-fluorophenyl compounds, such as cyhalofop, have explored their photodegradation in aqueous systems. This research is vital for understanding the environmental fate and degradation pathways of such compounds, which can inform their safe use and disposal (Pinna & Pusino, 2011).
Catalysis and Chemical Transformations
Research into the catalytic applications of compounds containing the cyano group and similar structures has shown that they can serve as effective catalysts in various chemical reactions. For instance, Ni-mediated generation of a "CN" unit from formamide for catalysis in the cyanation reactions demonstrates the potential of such compounds in synthetic chemistry, facilitating the production of nitriles and other important functional groups (Yang et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-2-5-17-13(18)10(8-16)6-9-7-11(14)3-4-12(9)15/h2-4,6-7H,1,5H2,(H,17,18)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTUJNUYNARFAF-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=C(C=CC(=C1)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2959049.png)

![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)

![2,4-dichloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2959056.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide](/img/structure/B2959057.png)
![5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione](/img/structure/B2959058.png)
![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2959061.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)